molecular formula C24H17BrO3 B12220503 (2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12220503
M. Wt: 433.3 g/mol
InChI Key: ZAALHXJBDMNOMY-ZYPUKPEJSA-N
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Description

The compound “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” can be achieved through a multi-step process involving the following key steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromo ketone, under basic conditions.

    Alkylation: The phenylprop-2-en-1-yl group can be introduced through an alkylation reaction using appropriate alkyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bonds in the benzylidene and phenylprop-2-en-1-yl groups, resulting in the formation of saturated derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is of interest in synthetic organic chemistry for the development of new reactions and methodologies. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, benzofuran derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the bromine atom and the phenylprop-2-en-1-yl group may enhance these activities.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its structure suggests possible interactions with proteins and enzymes involved in disease processes.

Industry

In the industrial sector, benzofuran derivatives are used in the synthesis of dyes, fragrances, and polymers. The compound’s unique properties may make it suitable for specialized applications in these areas.

Mechanism of Action

The mechanism of action of “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The bromine atom and the phenylprop-2-en-1-yl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(3-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(3-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

The presence of the bromine atom in “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” distinguishes it from its analogs with different substituents. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C24H17BrO3

Molecular Weight

433.3 g/mol

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H17BrO3/c25-19-10-4-8-18(14-19)15-23-24(26)21-12-11-20(16-22(21)28-23)27-13-5-9-17-6-2-1-3-7-17/h1-12,14-16H,13H2/b9-5+,23-15-

InChI Key

ZAALHXJBDMNOMY-ZYPUKPEJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3

Origin of Product

United States

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